

Application Notes: Inducing GastCric Ulcers in Rats with Indomethacin Sodium Hydrate

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Compound of Interest		
Compound Name:	Indomethacin sodium hydrate	
Cat. No.:	B1194704	Get Quote

Introduction

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely utilized in preclinical research to induce gastric ulcers in animal models, particularly in rats.[1][2] This model is crucial for studying the pathogenesis of NSAID-induced gastropathy and for evaluating the efficacy of potential gastroprotective agents.[3] **Indomethacin sodium hydrate**, a water-soluble form of indomethacin, offers ease of administration for these studies. The ulcerogenic mechanism of indomethacin is multifactorial, primarily involving the inhibition of cyclooxygenase (COX) enzymes, which leads to decreased synthesis of protective prostaglandins in the gastric mucosa.[1][2][3] This reduction in prostaglandins impairs the gastric mucosal defense, increases gastric acid secretion, reduces bicarbonate and mucus production, and diminishes mucosal blood flow, ultimately leading to ulcer formation.[1][2][4] Furthermore, indomethacin induces oxidative stress and inflammation, contributing to mucosal damage.[4][5][6]

Key Principles

The administration of a sufficient dose of indomethacin to rats reliably produces visible and quantifiable gastric lesions within a few hours.[4][7] The severity of the ulceration can be modulated by adjusting the dose of indomethacin. Researchers can then assess the extent of gastric damage through macroscopic examination (ulcer index) and microscopic (histopathological) evaluation.[5][8] Biochemical markers of oxidative stress and inflammation in the gastric tissue can also be quantified to understand the underlying mechanisms.[3][5]



Experimental Protocols Materials and Reagents

- Indomethacin sodium hydrate
- 5% Sodium bicarbonate solution (or 0.5% Carboxymethyl cellulose solution)
- Normal saline (0.9% NaCl)
- Male Wistar or Sprague-Dawley rats (180-220 g)
- · Oral gavage needles
- · Surgical instruments for dissection
- Formalin (10% buffered)
- Reagents for biochemical assays (e.g., MDA, SOD, CAT, GSH kits)
- Anesthetic agent (e.g., ether, isoflurane, ketamine/xylazine)

Animal Preparation

- House the rats in a controlled environment with a 12-hour light/dark cycle and provide standard pellet diet and water ad libitum.
- Acclimatize the animals for at least one week before the experiment.
- Fast the rats for 24 hours before indomethacin administration, with free access to water. This is crucial to ensure an empty stomach for consistent ulcer induction.[4]

Indomethacin Solution Preparation

Dissolve **indomethacin sodium hydrate** in a suitable vehicle. A common vehicle is 5% sodium bicarbonate solution or 0.5% carboxymethyl cellulose (CMC) in water to aid solubility and administration.[9] The concentration should be prepared such that the required dose can be administered in a volume of 5-10 ml/kg body weight.



Induction of Gastric Ulcers

- Weigh the fasted rats and calculate the required dose of indomethacin. A single oral dose of 30-100 mg/kg is commonly used.[4][10][11] A dose of 30 mg/kg is often sufficient to induce significant ulceration.[4][7]
- Administer the indomethacin solution orally using a gavage needle.
- The control group should receive the same volume of the vehicle solution.
- Deprive the animals of food but continue to provide free access to water for the duration of the experiment post-induction.

Evaluation of Gastric Ulcers

- Sacrifice the rats 4-6 hours after indomethacin administration by cervical dislocation or under deep anesthesia.[4][7]
- Immediately dissect the abdomen and expose the stomach.
- Ligate the pyloric and cardiac ends of the stomach and carefully remove it.
- Open the stomach along the greater curvature and gently rinse with normal saline to remove any contents.
- Pin the stomach flat on a board for macroscopic examination.

Macroscopic Ulcer Scoring (Ulcer Index)

The severity of gastric lesions is quantified using an ulcer index. The ulcerated area can be measured, or a scoring system can be used. A common method involves scoring the lesions based on their number and severity:

- 0 = No ulcer
- 1 = Ulcer ≤ 1 mm
- 2 = Ulcer > 1 mm and ≤ 2 mm



- 3 = Ulcer > 2 mm and ≤ 3 mm
- 4 = Ulcer > 3 mm

The sum of the scores for each stomach is the ulcer index.

Histopathological Examination

- After macroscopic evaluation, fix a portion of the gastric tissue in 10% buffered formalin.
- Process the fixed tissue for paraffin embedding, sectioning (5 μm), and staining with Hematoxylin and Eosin (H&E).
- Examine the stained sections under a light microscope to assess for epithelial cell loss, erosion, ulceration, hemorrhage, edema, and inflammatory cell infiltration in the mucosa and submucosa.[5][8]

Biochemical Analysis

- Homogenize a portion of the gastric tissue in an appropriate buffer.
- Centrifuge the homogenate and collect the supernatant.
- Use commercially available kits to measure the levels of:
 - Oxidative stress markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH) levels.[4][5]
 - Inflammatory markers: Myeloperoxidase (MPO) activity as an index of neutrophil infiltration, and levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13]
 - Prostaglandin E2 (PGE2): Measure PGE2 levels to confirm the inhibitory effect of indomethacin on prostaglandin synthesis.[3][10]

Data Presentation

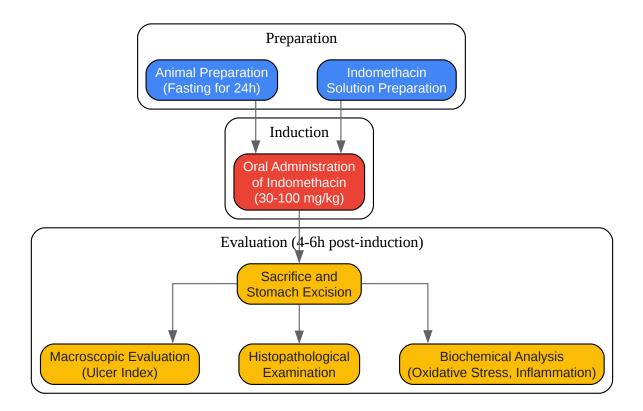
Table 1: Quantitative Data on Indomethacin-Induced Gastric Ulcers in Rats



Parameter	Control Group	Indomethacin- Treated Group	Reference
Ulcer Index	0	Significantly increased	[4][14]
Gastric pH	Normal	Significantly decreased	[4]
Gastric Volume (ml)	Normal	Significantly increased	[4]
Mucin Content	Normal	Significantly decreased	[4]
Malondialdehyde (MDA)	Basal level	Significantly increased	[4][5]
Superoxide Dismutase (SOD)	Normal activity	Significantly decreased	[4][5]
Catalase (CAT)	Normal activity	Significantly decreased	[5]
Glutathione (GSH)	Normal level	Significantly decreased	[5][14]
Myeloperoxidase (MPO)	Basal activity	Significantly increased	[3][12]
Tumor Necrosis Factor-α (TNF-α)	Basal level	Significantly increased	[12][13]
Prostaglandin E2 (PGE2)	Normal level	Significantly decreased	[3][10]

Visualizations

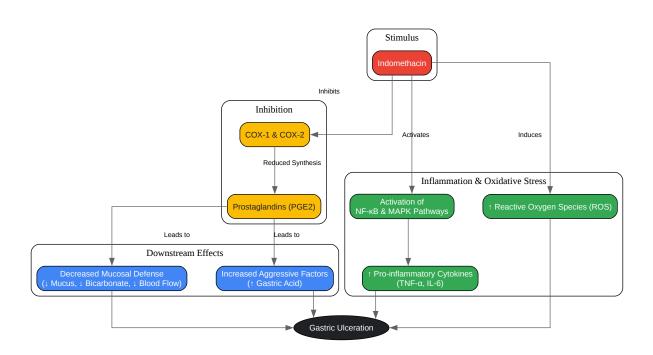




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Figure 1: Experimental workflow for inducing gastric ulcers in rats.





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Figure 2: Signaling pathway of indomethacin-induced gastric ulceration.

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